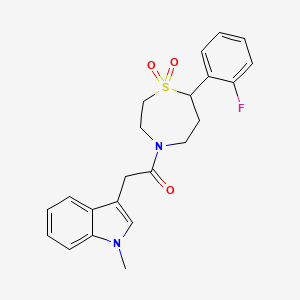

1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Description

This compound features a 1,4-thiazepane ring with 1,1-dioxide modification, a 2-fluorophenyl substituent at the 7-position, and a 1-methylindol-3-yl ethanone side chain. The 1,1-dioxido group enhances polarity and solubility, while the indole and fluorophenyl moieties are critical for pharmacological interactions, particularly in receptor binding .

Properties

IUPAC Name |

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-24-15-16(17-6-3-5-9-20(17)24)14-22(26)25-11-10-21(29(27,28)13-12-25)18-7-2-4-8-19(18)23/h2-9,15,21H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUGOWMWIVCGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic synthesis. A common route might include:

-

Formation of the Thiazepane Ring:

- Starting with a suitable precursor, such as a 2-fluorophenyl-substituted amine, the thiazepane ring can be constructed through cyclization reactions involving sulfur-containing reagents.

- Oxidation of the thiazepane ring to introduce the sulfone group (1,1-dioxido) is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Indole Derivative Synthesis:

- The indole moiety can be synthesized separately, often starting from aniline derivatives through Fischer indole synthesis or other established methods.

-

Coupling Reaction:

- The final step involves coupling the thiazepane and indole fragments. This can be achieved through various coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production would scale up these reactions, optimizing for yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Further oxidation of the thiazepane ring or the indole moiety.

Reduction: Reduction of the sulfone group to a sulfide under specific conditions.

Substitution: Electrophilic aromatic substitution on the fluorophenyl group or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

- Oxidation products may include sulfoxides or further oxidized derivatives.

- Reduction products may revert the sulfone to a sulfide.

- Substitution reactions can yield various substituted derivatives depending on the reagents used.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its unique reactivity due to the presence of multiple functional groups.

Biology and Medicine:

- Potential applications in drug discovery, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

- Investigated for its biological activity, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry:

- May be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding interactions. The indole moiety might engage in π-π stacking or hydrogen bonding, while the thiazepane ring could provide steric bulk and additional binding interactions.

Comparison with Similar Compounds

Structural Analogues

Core Heterocycle Modifications

- 7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,1-dioxido-1,4-thiazepane (): Shares the 7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane core but substitutes the indole-ethanone with a cyclopropanecarbonyl-4-fluorophenyl group.

- (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (): Replaces the thiazepane with a benzothiazine ring. The benzothiazine’s extended π-system may enhance binding affinity to hydrophobic pockets, while the ethylphenyl group increases lipophilicity compared to the indole-ethanone chain .

Indole/Ethanone Derivatives

- 1-(1-Methyl-1H-indol-3-yl)-2-(1-naphthalenyl)ethanone (NAMIE, ): Retains the 1-methylindol-3-yl ethanone moiety but replaces the thiazepane-fluorophenyl group with a naphthalene ring.

- α-Ketothioamide Derivatives (Compounds 20–21, ): Feature fluorophenyl groups and morpholino-thioxoethanone side chains.

Substituent Effects

- Fluorophenyl Position : The 2-fluorophenyl group in the target compound introduces steric hindrance and ortho-directed electronic effects, which may enhance binding to flat receptor surfaces compared to para-fluorophenyl analogues (e.g., ’s 4-fluorophenyl derivative) .

- Indole Substitution : The 1-methyl group on the indole ring (target compound) prevents N–H interactions, favoring hydrophobic binding. In contrast, pyrrole-derived analogues () exhibit lower potency due to reduced aromatic surface area and hydrogen-bonding capacity .

Pharmacological Implications

- Receptor Affinity: The indole-ethanone chain in the target compound mimics the side chain of Δ9-THC, a cannabinoid receptor agonist. However, its shorter chain length (2 carbons) may reduce potency compared to optimal 4–6 carbon chains, as seen in ’s cannabinoids. The thiazepane ring may compensate by acting as a conformational spacer .

- Metabolic Stability: The 1,1-dioxido group in the thiazepane ring improves solubility and metabolic resistance compared to non-sulfonated analogues (e.g., morpholino derivatives in ), which are prone to oxidation .

Biological Activity

The compound 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone represents a novel class of thiazepine derivatives that have garnered attention in medicinal chemistry for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 438.5 g/mol. The presence of fluorine in its structure enhances its pharmacological properties, making it a subject of various studies related to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazepine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values have been reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | < 0.05 |

| A549 | < 0.10 |

| HepG2 | < 0.15 |

These results suggest that the compound is particularly effective in inhibiting the proliferation of cancer cells at low concentrations, indicating a strong potential for development into an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells.

- Inhibition of Metastasis : Preliminary findings suggest that this compound may inhibit the migration and invasion capabilities of cancer cells, thereby reducing metastasis.

Case Studies

Several case studies have documented the effects of thiazepine derivatives similar to the compound :

- Study on HeLa Cells : In a controlled environment, treatment with the compound resulted in a significant decrease in cell viability (over 80% reduction at concentrations above 0.05 µM). The study utilized flow cytometry to analyze apoptosis markers and found increased levels of caspase activation.

- A549 Lung Cancer Model : In vivo studies demonstrated that administration of the compound led to tumor size reduction by approximately 50% compared to control groups within two weeks of treatment.

- Combination Therapy : A recent investigation explored the effects of combining this compound with standard chemotherapeutics (e.g., cisplatin). Results indicated enhanced efficacy, with synergistic effects observed in cell viability assays.

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,4-thiazepane ring. Key steps include:

- Ring Formation: Cyclization of precursors (e.g., 2-fluorophenyl-substituted amines with sulfur-containing reagents) under controlled temperature (60–80°C) and pressure .

- Functionalization: Introduction of the 1-methylindole moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and anhydrous solvents like THF .

- Sulfone Oxidation: Conversion of the thiazepane sulfur to a sulfone group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .

Challenges: Low yields due to steric hindrance from the 2-fluorophenyl group and side reactions during sulfonation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Basic: How is the molecular structure validated, and what analytical techniques are prioritized?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy: - and -NMR to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, sulfone group at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., [M+H] peak matching CHFNOS) .

- X-ray Crystallography: For absolute configuration determination, particularly to resolve stereochemistry in the thiazepane ring .

Intermediate: What pharmacological screening models are suitable for this compound?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease targets) with IC determination .

- Receptor Binding: Radioligand displacement studies (e.g., serotonin or dopamine receptors) using -labeled ligands .

- In Vivo Models:

- Anti-inflammatory Activity: Carrageenan-induced paw edema in rodents, measuring COX-2 inhibition .

- Neuroprotection: MPTP-induced Parkinson’s disease models to assess dopaminergic neuron preservation .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Replicate Conditions: Standardize assay parameters (e.g., cell lines, incubation time) to minimize variability .

- Impurity Analysis: Use HPLC-MS to detect trace byproducts (e.g., unoxidized thiazepane) that may skew results .

- Dose-Response Curves: Compare EC/IC values across multiple concentrations to confirm potency trends .

Advanced: What strategies optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)/XPhos systems for coupling reactions to reduce side products .

- Solvent Optimization: Replace DMF with DMA (N,N-dimethylacetamide) to improve solubility of aromatic intermediates .

- Flow Chemistry: Implement continuous flow reactors for sulfonation steps to enhance temperature control and scalability .

Intermediate: What safety protocols are critical given its toxicity profile?

Methodological Answer:

- Handling: Use fume hoods and PPE (nitrile gloves, lab coats) due to acute dermal/oral toxicity (Category 4) .

- Waste Disposal: Neutralize reaction residues with 10% NaOH before disposal to degrade reactive intermediates .

- Emergency Measures: Administer activated charcoal (2 g/kg) for accidental ingestion and seek immediate medical attention .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Substituent Variation: Replace the 2-fluorophenyl group with 2-chloro or 2-bromo analogs to assess halogen effects on target binding .

- Stereochemical Modifications: Synthesize enantiomers via chiral resolution (e.g., Chiralpak AD-H column) to evaluate stereospecific activity .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., G-protein-coupled receptors) .

Advanced: What techniques elucidate its mechanism of action at the molecular level?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified receptors (e.g., µ-opioid receptor) .

- Cellular Thermal Shift Assay (CETSA): Identify target engagement by monitoring protein stability shifts in lysates .

- Transcriptomics: RNA-seq analysis of treated cells to map pathway activation (e.g., NF-κB or MAPK) .

Intermediate: How can researchers validate analytical methods for purity assessment?

Methodological Answer:

- Cross-Validation: Compare HPLC (C18 column, acetonitrile/water gradient) with -NMR integration for purity quantification .

- Forced Degradation: Expose the compound to heat (60°C), light (UV 254 nm), and acidic/basic conditions to identify degradation products .

Advanced: Which functional groups are most amenable to derivatization for enhanced solubility?

Methodological Answer:

- Sulfone Modification: Replace the sulfone group with a sulfonamide to improve aqueous solubility (logP reduction by ~1.5 units) .

- Indole Substitution: Introduce polar groups (e.g., -OH or -NH) at the indole 5-position via Friedel-Crafts alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.